molecular formula C15H8Cl2N4O B2971295 8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 899976-68-2

8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No. B2971295
CAS RN: 899976-68-2
M. Wt: 331.16
InChI Key:
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Description

8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, also known as CTQ, is a heterocyclic compound that has shown potential as a therapeutic agent in various scientific research studies. CTQ belongs to the quinazolinone family of compounds and has gained attention due to its diverse chemical and biological properties.

Scientific Research Applications

Synthesis and Biological Activity

  • A study described the synthesis and H1-antihistaminic activity of a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, with one compound showing comparable potency to chlorpheniramine maleate but with negligible sedative properties, indicating potential for development as new H1-antihistaminic agents (Gobinath, Subramanian, & Alagarsamy, 2015).
  • Another research effort synthesized novel quinazolinones fused with [1,2,4]-triazole, [1,2,4]-triazine, and [1,2,4,5]-tetrazine rings, displaying significant antibacterial and antifungal activities, suggesting these compounds as promising for antimicrobial applications (Pandey, Singh, Singh, & Nizamuddin, 2009).

Anticancer Potential

  • Research on 5-amino-1-aryl-1H-1,2,3-triazole scaffolds, including triazoloquinazolines, highlighted their selective cytotoxic effects against ovarian and lung cancer cells, underscoring the anticancer potential of these compounds and supporting further investigation for cancer therapy (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).

Antihypertensive and Antioxidant Activities

  • 3-Benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones demonstrated significant antihypertensive activity in spontaneously hypertensive rats, showing potential as a new class of antihypertensive agents (Alagarsamy & Pathak, 2007).
  • A study on the microwave-assisted synthesis of ring junction heterocyclic antioxidants, including triazoloquinazolinones, showed moderate antioxidant activity, suggesting their utility in the development of novel antioxidants (Sompalle & Roopan, 2016).

Quality Control and Antimalarial Activity

  • The development of quality control methods for 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was aimed at establishing it as a promising antimalarial agent, indicating the compound's potential in malaria treatment (Danylchenko et al., 2018).

properties

IUPAC Name

8-chloro-3-(3-chlorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4O/c16-9-3-1-2-8(6-9)13-14-18-15(22)11-5-4-10(17)7-12(11)21(14)20-19-13/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVPNKCZMPAEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

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